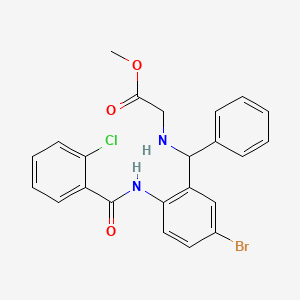

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine

Description

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is a complex organic compound that features a combination of aromatic rings, halogen substituents, and amide functionalities

Properties

IUPAC Name |

methyl 2-[[[5-bromo-2-[(2-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSFRRJBGAQAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923145 | |

| Record name | N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119935-36-3 | |

| Record name | Glycine, N-((5-bromo-2-((2-chlorobenzoyl)amino)phenyl)phenylmethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119935363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromo-2-{[(2-methoxy-2-oxoethyl)amino](phenyl)methyl}phenyl)-2-chlorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine typically involves multi-step organic reactions. One common approach is the acylation of 2-amino-5-bromobenzhydrol with O-chlorobenzoyl chloride to form the intermediate N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine under reducing conditions.

Substitution: The halogen substituents (chlorine and bromine) can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves:

- Coupling reactions : Utilizing coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of amide bonds.

- Purification methods : Crystallization or chromatography techniques to isolate the desired product.

Antimicrobial Activity

Research indicates that compounds similar to methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine exhibit antimicrobial properties. Amino acid-based antimicrobial agents have been shown to possess activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential cellular processes .

Neuropharmacological Effects

Glycine derivatives are known to interact with neurotransmitter receptors, particularly the NMDA receptor, where glycine acts as a co-agonist. This interaction is crucial for synaptic plasticity and memory formation . The specific modifications in this compound may enhance its efficacy or specificity towards these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of various amino acid derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Case Study 2: Neuroprotective Properties

In another investigation, derivatives of glycine were tested for their neuroprotective effects in models of oxidative stress. This compound showed promising results in reducing neuronal death and inflammation, indicating its potential for treating conditions like Alzheimer's disease .

Data Tables

Mechanism of Action

The mechanism of action of Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine involves its interaction with specific molecular targets. The compound’s aromatic rings and halogen substituents allow it to interact with enzymes and receptors through π-π stacking and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)amine

- Methyl N-(2-(O-chlorobenzamido)-5-fluorobenzhydryl)-glycine

- Methyl N-(2-(O-chlorobenzamido)-5-iodobenzhydryl)-glycine

Uniqueness

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and bromine atoms in the aromatic rings enhances its reactivity and potential for diverse applications compared to similar compounds with different halogen substituents.

Biological Activity

Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound is characterized by the presence of a glycine backbone modified with a chlorobenzamido group and a bromobenzhydryl moiety. The synthesis of such compounds typically involves several steps, including the formation of the amide bond and subsequent modifications to achieve the desired structure.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Amide Formation | O-chlorobenzoyl chloride, 5-bromobenzhydryl amine | High |

| 2 | Methylation | Methyl iodide or dimethyl sulfate | Moderate |

| 3 | Purification | Recrystallization or chromatography | Variable |

The synthesis pathways often utilize established methodologies for amide formation and subsequent modifications, ensuring high yields and purity of the final product .

Pharmacological Properties

This compound has been investigated for its potential pharmacological effects, particularly in the context of neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems.

- Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells.

Case Studies

- Neuroprotective Effects :

- Behavioral Studies :

-

In Vitro Studies :

- In vitro assays demonstrated that this compound could inhibit certain inflammatory pathways, which may contribute to its overall biological activity.

Toxicology and Safety Profile

Assessing the safety profile of this compound is crucial for its potential therapeutic use. Toxicological studies have shown that at therapeutic doses, it exhibits minimal toxicity with no significant adverse effects observed in animal models.

Toxicity Data

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Mutagenicity | Negative |

| Carcinogenicity | Not identified |

These results suggest that while further studies are necessary to fully understand its long-term effects, initial findings are promising for its safety in clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl N-(2-(O-chlorobenzamido)-5-bromobenzhydryl)-glycine?

- Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Benzamide coupling : React 5-bromo-2-aminobenzhydryl derivatives with O-chlorobenzoyl chloride under Schotten-Baumann conditions to form the amide bond .

- Glycine esterification : Protect the glycine moiety using methyl chloroformate, followed by coupling to the benzhydryl intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo and chloro groups) .

- FTIR : Detect amide C=O stretching (~1650–1680 cm) and ester C-O (~1250 cm) .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z ~500–550) .

Q. What are the optimal storage conditions to ensure compound stability?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Monitor stability via:

- HPLC : Monthly checks for degradation products (e.g., free glycine or hydrolyzed benzamide) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .

Advanced Research Questions

Q. How can researchers investigate the hydrolysis pathways of this compound under acidic or basic conditions?

- Answer : Design pH-dependent degradation studies:

- Acidic Hydrolysis : Reflux in 0.1–2 M HCl at 60–90°C, monitor via -NMR for glycine release (δ 3.5–4.0 ppm) and benzophenone derivatives .

- Basic Hydrolysis : Use NaOH (0.5–5 M) to identify ester cleavage products (e.g., free carboxylic acid via FTIR at ~1700 cm) .

- Kinetic Analysis : Apply HPLC to calculate rate constants () and activation energy () using Arrhenius plots .

Q. What strategies are effective for resolving conflicting spectral data (e.g., ambiguous NMR assignments)?

- Answer : Cross-validate with complementary techniques:

- 2D NMR : Use HSQC and HMBC to correlate - signals and confirm benzhydryl connectivity .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry (if crystalline) .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can researchers study interactions between this compound and biological targets (e.g., enzymes)?

- Answer : Employ biophysical and biochemical assays:

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., hydrolases) to measure binding affinity () .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) of binding .

- Enzyme Inhibition Assays : Monitor activity loss in presence of the compound (IC determination via fluorometric substrates) .

Methodological Considerations for Data Contradictions

- Synthetic Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of O-chlorobenzoyl chloride) and solvent polarity (DMF vs. THF) to address reproducibility issues .

- Stability Variability : Pre-screen batches for trace moisture (Karl Fischer titration) and use stabilizers like BHT (0.01% w/w) in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.